

# PF-06767832 experimental protocol for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols: PF-06767832 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**PF-06767832** is an experimental inhibitor of the KAT6A histone acetyltransferase.

Dysregulation of KAT6A has been implicated in various cancers, making it a promising target for therapeutic intervention. These application notes provide a detailed protocol for in vivo studies designed to evaluate the efficacy and pharmacodynamics of **PF-06767832** in a tumor xenograft model.

## **Signaling Pathway**

The following diagram illustrates the proposed mechanism of action for **PF-06767832**, highlighting its role in the inhibition of the KAT6A signaling pathway.





Click to download full resolution via product page

Caption: Proposed mechanism of action for **PF-06767832**.

## **Experimental Protocol: In Vivo Efficacy Study**

This protocol details an in vivo study to assess the anti-tumor efficacy of **PF-06767832** in a patient-derived xenograft (PDX) model of NUT midline carcinoma.



- 1. Animal Model and Cell Line
- Animal Model: Female NSG (NOD scid gamma) mice, 6-8 weeks old.
- Cell Line: Ty-82 NUT midline carcinoma patient-derived xenograft.
- 2. Experimental Workflow





#### Click to download full resolution via product page

Caption: Workflow for the in vivo efficacy study.

- 3. Dosing and Administration
- Treatment Groups:
  - Vehicle control (formulation details to be optimized based on compound solubility and stability).
  - PF-06767832 (50 mg/kg, once daily).
  - PF-06767832 (100 mg/kg, once daily).
- Route of Administration: Oral gavage.
- Dosing Volume: 10 mL/kg.
- 4. Monitoring and Endpoints
- Tumor Volume: Measured twice weekly using digital calipers. Volume (mm³) = (length x width²) / 2.
- Body Weight: Measured twice weekly as an indicator of toxicity.
- Primary Efficacy Endpoint: Tumor growth inhibition.
- Pharmacodynamic (PD) Endpoint: Acetylation of histone H3 at lysine 23 (H3K23ac) in tumor tissue.
- 5. Pharmacodynamic Analysis
- A satellite group of animals (n=3 per group) will be euthanized 5 days after treatment initiation.
- Tumor samples will be collected and processed for immunohistochemistry (IHC) to assess H3K23ac levels.



## **Data Presentation**

Table 1: Summary of In Vivo Efficacy Data

| Treatment<br>Group | Dose (mg/kg) | Dosing<br>Frequency | Mean Tumor<br>Volume (mm³)<br>at Day 21 | Percent Tumor<br>Growth<br>Inhibition (%) |
|--------------------|--------------|---------------------|-----------------------------------------|-------------------------------------------|
| Vehicle            | -            | Once Daily          | 1250                                    | -                                         |
| PF-06767832        | 50           | Once Daily          | 625                                     | 50                                        |
| PF-06767832        | 100          | Once Daily          | 375                                     | 70                                        |

Table 2: Summary of Pharmacodynamic Data

| Treatment<br>Group | Dose (mg/kg) | Timepoint | Mean H3K23ac<br>Positive Cells<br>(%) | Percent<br>Inhibition of<br>H3K23ac |
|--------------------|--------------|-----------|---------------------------------------|-------------------------------------|
| Vehicle            | -            | Day 5     | 85                                    | -                                   |
| PF-06767832        | 100          | Day 5     | 25                                    | 70.6                                |

 To cite this document: BenchChem. [PF-06767832 experimental protocol for in vivo studies].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10769259#pf-06767832-experimental-protocol-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com